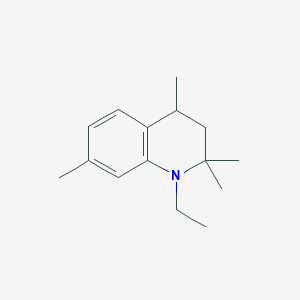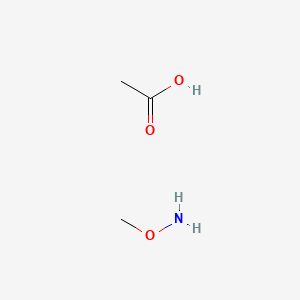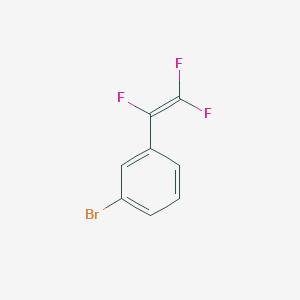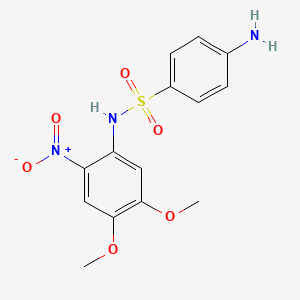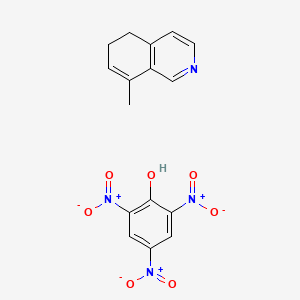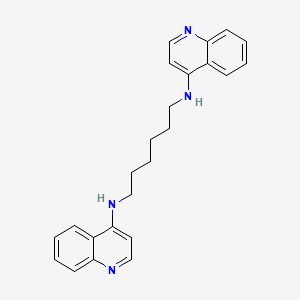![molecular formula C15H11N3 B14616213 7H-Pyrimido[5,4-c]carbazole, 7-methyl- CAS No. 59943-54-3](/img/structure/B14616213.png)
7H-Pyrimido[5,4-c]carbazole, 7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrimido[5,4-c]carbazole, 7-methyl- is a heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. These compounds are characterized by a fused ring system that includes both pyrimidine and carbazole moieties. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrimido[5,4-c]carbazole, 7-methyl- typically involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents. One common method is the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in ethanol under basic catalysis . Another approach involves the use of multicomponent reactions to construct the pyrimidobenzimidazole structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Pyrimido[5,4-c]carbazole, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
7H-Pyrimido[5,4-c]carbazole, 7-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7H-Pyrimido[5,4-c]carbazole, 7-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidines: Another class of bicyclic compounds with similar chemical properties and applications.
Carbazole Derivatives: Compounds containing the carbazole moiety, known for their diverse biological and photophysical properties.
Uniqueness: 7H-Pyrimido[5,4-c]carbazole, 7-methyl- is unique due to its specific ring fusion pattern and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
59943-54-3 |
|---|---|
Molekularformel |
C15H11N3 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
7-methylpyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C15H11N3/c1-18-12-5-3-2-4-11(12)14-13(18)7-6-10-8-16-9-17-15(10)14/h2-9H,1H3 |
InChI-Schlüssel |
KOILSJUAAKKVNE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C3=CC=CC=C31)C4=NC=NC=C4C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



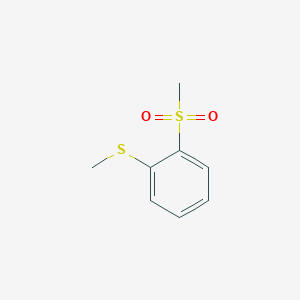
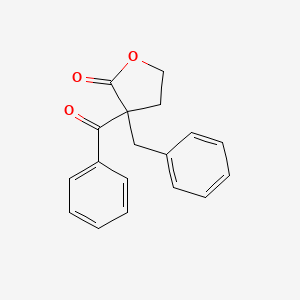
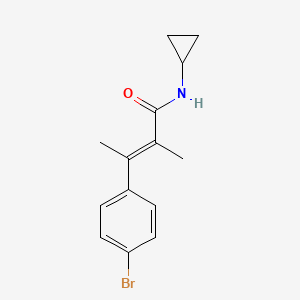
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)

![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)

